An In-depth Technical Guide to Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9)
An In-depth Technical Guide to Methyl 6-amino-5-bromopicolinate (CAS 178876-82-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Methyl 6-amino-5-bromopicolinate, a key intermediate in the development of novel therapeutics.
Core Properties of Methyl 6-amino-5-bromopicolinate
Methyl 6-amino-5-bromopicolinate is a substituted pyridine derivative with the CAS number 178876-82-9.[1] Its structure, featuring an amino group, a bromine atom, and a methyl ester on the picolinate core, makes it a valuable building block in medicinal chemistry.[2]
Physicochemical and Spectroscopic Data
The known physical and chemical properties of Methyl 6-amino-5-bromopicolinate are summarized in the tables below.
| Property | Value | Reference |
| CAS Number | 178876-82-9 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [3] |
| Appearance | Yellow to pale yellow solid | [4] |
| Melting Point | 143-145 °C | [5] |
| Predicted Boiling Point | 359.2 ± 37.0 °C | [5] |
| Predicted Density | 1.662 g/cm³ | [5] |
| SMILES | O=C(OC)C1=NC(N)=C(Br)C=C1 | [1] |
| Spectroscopic Data | Details | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H) | [6] |
| Mass Spectrometry (ESI-MS) | m/z: 231.0 [(M + H)⁺] | [6] |
| FT-IR (Predicted) | Expected peaks for N-H stretching (amine), C=O stretching (ester), C-N stretching, and C-Br stretching. |
| Solubility | Solvent | Reference |
| Soluble | Chloroform, Ethyl Acetate | [6] |
| Storage | Inert atmosphere, 2–8 °C | [5] |
Synthesis of Methyl 6-amino-5-bromopicolinate
The primary synthetic route to Methyl 6-amino-5-bromopicolinate involves the bromination of its precursor, Methyl 6-aminopicolinate.
Experimental Protocol: Synthesis
The following protocol is adapted from established literature procedures.[6]
-
Dissolution: Dissolve Methyl 6-aminopicolinate (10 g, 66.0 mmol) in chloroform (450 mL) at room temperature in a suitable reaction vessel.
-
Addition of Bromine: Slowly add a solution of bromine (3.4 mL, 66.0 mmol) in chloroform (100 mL) to the reaction mixture.
-
Reaction: Stir the mixture for 40 hours at room temperature.
-
Work-up: Dilute the reaction mixture with additional chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, using an ethyl acetate/hexane eluent system, to yield Methyl 6-amino-5-bromopicolinate as a yellow solid.[6]
Application in Drug Discovery: A Precursor to Sodium Channel Modulators
Methyl 6-amino-5-bromopicolinate serves as a crucial intermediate in the synthesis of aminopyridinamides, a class of compounds investigated as sodium channel modulators.[5][6]
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[3] Modulators of these channels can have significant therapeutic effects in conditions characterized by abnormal cell excitability, including chronic pain and epilepsy.[7]
General Mechanism of Sodium Channel Modulation
Aminopyridinamide-based compounds derived from Methyl 6-amino-5-bromopicolinate are investigated for their potential to inhibit or otherwise modulate the activity of sodium channels. A general mechanism for an inhibitory modulator is the physical blockage of the ion channel pore, preventing the influx of sodium ions and thereby dampening neuronal excitability.
Experimental Protocols for Characterization and Screening
General Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Methyl 6-amino-5-bromopicolinate in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]
General Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the electrospray ionization source of the mass spectrometer.
-
Ionization: Apply a high voltage to the capillary needle to generate charged droplets, which then desolvate to produce gas-phase ions.[9]
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. For this compound, the protonated molecule [M+H]⁺ is typically observed.[6]
General Protocol for FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C-N, and C-Br bonds.
Workflow for High-Throughput Screening of Sodium Channel Modulators
A typical workflow for screening compounds derived from Methyl 6-amino-5-bromopicolinate for sodium channel modulating activity is outlined below. This often involves automated patch-clamp or fluorescence-based assays.[1][3]
References
- 1. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cet-science.com [cet-science.com]
- 4. scribd.com [scribd.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. acdlabs.com [acdlabs.com]
- 9. phys.libretexts.org [phys.libretexts.org]
